

Spectroscopic data for (S)-2-Aminododecanoic acid (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: (S)-2-Aminododecanoic acid

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Spectroscopic Data for (S)-2-Aminododecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-2-Aminododecanoic acid**, a chiral alpha-amino acid with a twelve-carbon aliphatic side chain. The information presented herein is intended to support research and development activities where the characterization of this molecule is critical. Due to the limited availability of specific experimental data in public databases, this guide combines known information for the target molecule with typical spectroscopic values for analogous structures to provide a practical reference.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **(S)-2-Aminododecanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ^1H and ^{13}C NMR data for **(S)-2-Aminododecanoic acid** are not readily available in public spectral databases. The tables below provide expected chemical shift ranges based on the known spectra of other α -amino acids.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 1: Predicted ^1H NMR Data for **(S)-2-Aminododecanoic Acid**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-2 (α -H)	~3.5 - 4.0	Triplet	1H	~6-8
H-3 (β -CH ₂)	~1.6 - 1.9	Multiplet	2H	-
H-4 to H-11 (- $(\text{CH}_2)_8$ -)	~1.2 - 1.4	Multiplet	16H	-
H-12 (-CH ₃)	~0.8 - 0.9	Triplet	3H	~6-7
-NH ₃ ⁺	Variable	Broad Singlet	3H	-
-COOH	Variable	Broad Singlet	1H	-

Table 2: Predicted ^{13}C NMR Data for **(S)-2-Aminododecanoic Acid**

Carbon	Chemical Shift (δ , ppm)
C-1 (C=O)	~170 - 180
C-2 (α -C)	~55 - 60
C-3 (β -C)	~30 - 35
C-4 to C-10	~28 - 32
C-11	~22 - 23
C-12	~14

Infrared (IR) Spectroscopy

An FTIR spectrum for 2-Aminododecanoic acid has been recorded as a mull in perfluorinated hydrocarbon and mineral oil.^[9] While the full digitized spectrum is not publicly available, the characteristic absorption bands for the functional groups present in the molecule are well-established.^{[10][11][12][13][14][15]}

Table 3: Characteristic IR Absorption Bands for **(S)-2-Aminododecanoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 2500	Strong, Broad	O-H stretch of carboxylic acid and N-H stretch of amine salt
2955 - 2850	Strong	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (carboxylic acid)
~1600	Medium	N-H bend (primary amine salt)
~1465	Medium	C-H bend (CH ₂)
~1375	Medium	C-H bend (CH ₃)

Mass Spectrometry (MS)

The exact mass of **(S)-2-Aminododecanoic acid** is 215.188529 g/mol .[\[9\]](#) Detailed experimental fragmentation data is not available. However, the expected fragmentation pattern for an α -amino acid would involve initial loss of the carboxyl group followed by fragmentation of the alkyl chain.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Table 4: Mass Spectrometry Data for **(S)-2-Aminododecanoic Acid**

Parameter	Value
Molecular Formula	C ₁₂ H ₂₅ NO ₂
Molecular Weight	215.34 g/mol
Exact Mass	215.188529 g/mol [9]
Expected Key Fragments (m/z)	
[M-COOH] ⁺	170
Further fragmentation of the alkyl chain	Various

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:

- Dissolve approximately 5-10 mg of **(S)-2-Aminododecanoic acid** in a suitable deuterated solvent (e.g., D_2O , MeOD , or DMSO-d_6) to a final volume of 0.5-0.7 mL. The choice of solvent may depend on the desired information, as labile protons ($-\text{NH}_2$ and $-\text{COOH}$) will exchange in D_2O .

- Transfer the solution to a standard 5 mm NMR tube.

- Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.

- Temperature: 298 K.

- Pulse Sequence: Standard single-pulse sequence.

- Number of Scans: 16-64, depending on the concentration.

- Relaxation Delay: 1-2 seconds.

- Spectral Width: -2 to 12 ppm.

- Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.

- Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .

- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 200 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Assign the peaks based on chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Place a small amount of the solid **(S)-2-Aminododecanoic acid** powder directly onto the ATR crystal.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

- Data Acquisition and Processing:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
 - Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

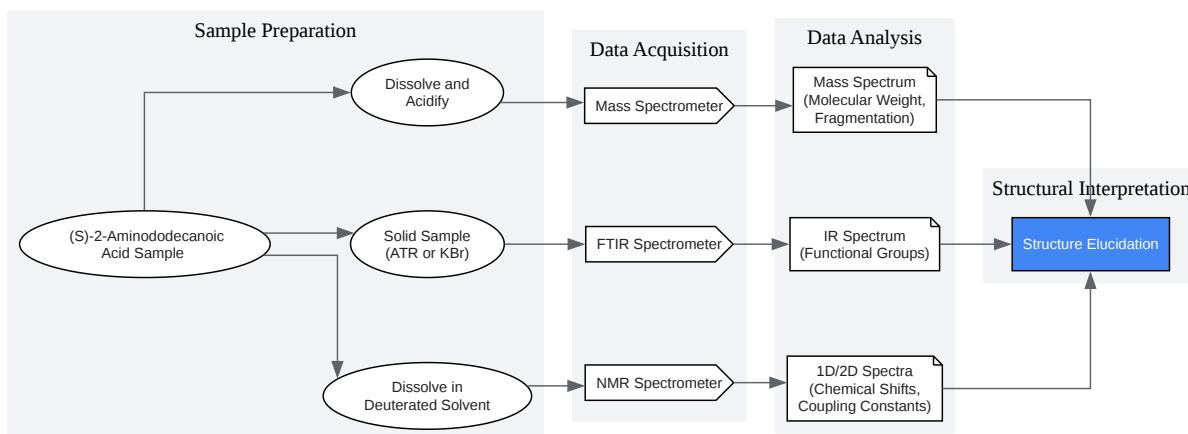
Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Dissolve a small amount of **(S)-2-Aminododecanoic acid** in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1-10 $\mu\text{g/mL}$.
 - Acidify the solution with a small amount of formic acid (0.1%) to promote protonation.
- Instrument Parameters:
 - Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).
 - Ionization Mode: Positive ion mode.
 - Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L/min}$.
 - Mass Range: Scan from m/z 50 to 500.
 - Capillary Voltage: 3-4 kV.

- Fragmentor Voltage (for MS/MS): Vary the collision energy to induce fragmentation and obtain MS/MS spectra of the parent ion.
- Data Analysis:
 - Identify the protonated molecular ion $[M+H]^+$.
 - Analyze the MS/MS spectrum to identify the major fragment ions.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.



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Caption: General workflow for spectroscopic analysis of **(S)-2-Aminododecanoic acid**.



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Caption: Expected fragmentation pathway in mass spectrometry.

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